3-Aminobutan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several innovative methods. For instance, an enantioselective chemoenzymatic process has been developed for the synthesis of (S)-3-aminobutanoic acid, which starts with an aza-Michael addition and includes enzymatic resolution, hydrolysis, and hydrogenation steps . Another method describes the synthesis of syn/anti-1,3-amino alcohols through proline-catalyzed sequential reactions and Horner-Wadsworth-Emmons olefination of aldehydes . Additionally, the synthesis of 4-aminobutane-1,2,3-triol from glucose showcases the versatility of carbohydrate-derived aldehydes in synthesizing amino alcohol derivatives . The Michael addition of nitromethane to 2-alkenoic esters followed by catalytic hydrogenation and acid hydrolysis is another route to prepare 3-alkyl-4-aminobutanoic acids .
Molecular Structure Analysis
The molecular structure of 3-aminobutan-1-ol and its analogs can be complex, with multiple stereocenters leading to various diastereoisomers and enantiomers. For example, the synthesis of 2-alkyl-3,4-iminobutanoic acids involves the construction of an aziridine ring and the introduction of an alkyl group at the beta-position of aspartic acid . The determination of the absolute configuration of diastereoisomeric compounds, such as 1-(2-furyl)-2-aminobutane-1,3-diols, is crucial for understanding their molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-aminobutan-1-ol analogs are diverse and include aza-Michael addition, enzymatic resolution, hydrogenation, and cyclization to form aziridine rings . Diastereoselective alkylation is another reaction used to modify the structure of 3-aminobutanoic acid . These reactions are essential for constructing the complex molecular architecture of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminobutan-1-ol and its derivatives can be characterized by various analytical techniques. For instance, the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine involves pre-column derivatization and high-performance liquid chromatography with fluorescence detection . Vibrational spectroscopy, supported by density functional theory (DFT) calculations, provides insights into the zwitterionic structure of 3-aminobutanoic acid in solid phase .
Scientific Research Applications
Application 1: Chiral Sensors, Optoelectronic Engineering, and Asymmetric Catalysis
- Summary of the Application : 3-Aminobutan-1-ol is used in the development of circularly polarized luminescence (CPL) active nanoclusters, which have applications in chiral sensors, optoelectronic engineering, and asymmetric catalysis .
- Methods of Application : The method involves protecting six-core silver nanoclusters with chiral thiazinthione and oxazinthione-based ligands. The luminescence quantum yield (QY) and supramolecular chirality inversion are enhanced by the S‧‧‧S interaction .
- Results or Outcomes : The study showed that the peripheral methyl- and phenyl- groups induced supramolecular chirality inversion in both ground and excited states .
Application 2: Production of Dolutegravir
- Summary of the Application : ®-3-Aminobutan-1-ol, synthesized from 3-aminobutanoic acid, is a key raw material used in the production of dolutegravir, a medicine used in first-line therapy for HIV patients in low- to middle-income countries .
- Methods of Application : The process involves reducing ®-3-aminobutanoic acid using the low-cost reducing agent sodium aluminum hydride .
Application 3: Preparation of Water Soluble Cationic Flocculants
- Summary of the Application : 3-Aminobutan-1-ol is used in the preparation of water soluble cationic flocculants .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Application 4: Synthesis of Pharmaceuticals
- Summary of the Application : ®-3-Aminobutan-1-ol is used as an intermediate in the preparation of compounds having HIV integrase inhibitory activity . It is a critical building block for synthesizing pharmaceuticals, including Dolutegravir, penicillium antibiotics, and anti-tumor drug 4-methylcyclophosphamide .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Application 5: Synthesis of HIV Integrase Inhibitors
- Summary of the Application : ®-3-Aminobutan-1-ol is used as an intermediate in the preparation of compounds having HIV integrase inhibitory activity . It is a critical building block for synthesizing pharmaceuticals, including Elvitegravir .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Application 6: Synthesis of Antiarrhythmic Agent Mexiletine
- Summary of the Application : 2-Aminopropan-1-ol, a key chiral element within the herbicide Outlook® (BASF), is the main building block of the antiarrhythmic agent Mexiletine .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Safety And Hazards
3-Aminobutan-1-ol can cause severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be worn. In case of contact, immediate medical attention is required .
properties
IUPAC Name |
3-aminobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZSYQMSHMXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480280 | |
Record name | 3-aminobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobutan-1-ol | |
CAS RN |
2867-59-6 | |
Record name | 3-Amino-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2867-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-aminobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction products of 4-hydroxy-2-butanone and ammonia and hydrogen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Amino-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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